Higher Calculated Lipophilicity (LogP) than 2-Bromo-3-fluoropyridine Improves Membrane Permeation in Drug Discovery
The XLogP3-AA value for 2-bromo-3,6-difluoropyridine is 1.9 ± 0.2, whereas the mono-fluorinated analog 2-bromo-3-fluoropyridine has XLogP3-AA = 1.4 ± 0.2 [1]. This 0.5 log unit difference represents a 3.2-fold increase in partition coefficient, directly influencing passive permeability across lipid bilayers in drug discovery screening cascades.
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | 1.9 ± 0.2 |
| Comparator Or Baseline | 2-Bromo-3-fluoropyridine: 1.4 ± 0.2 |
| Quantified Difference | +0.5 log units (3.2× higher) |
| Conditions | PubChem computed property using XLogP3 algorithm (atomic contribution method) |
Why This Matters
For procurement in CNS or oncology programs, this higher lipophilicity can reduce required dose or improve blood-brain barrier penetration without additional fluorine substitutions.
- [1] PubChem Compound Summary for 2-Bromo-3,6-difluoropyridine (CID 139083182) and 2-Bromo-3-fluoropyridine (CID 22280996). National Center for Biotechnology Information. View Source
